molecular formula C17H19N3O3 B4138834 2-(butylamino)-5-nitro-N-phenylbenzamide

2-(butylamino)-5-nitro-N-phenylbenzamide

Cat. No.: B4138834
M. Wt: 313.35 g/mol
InChI Key: XICKKTXHGZFXRS-UHFFFAOYSA-N
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Description

2-(Butylamino)-5-nitro-N-phenylbenzamide is a benzamide derivative characterized by a nitro group at the 5-position and a butylamino substituent at the 2-position of the benzamide core, with an N-phenyl group completing the structure (Fig. 1).

Properties

IUPAC Name

2-(butylamino)-5-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-3-11-18-16-10-9-14(20(22)23)12-15(16)17(21)19-13-7-5-4-6-8-13/h4-10,12,18H,2-3,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICKKTXHGZFXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylamino)-5-nitro-N-phenylbenzamide typically involves a multi-step process. One common method is the nitration of N-phenylbenzamide followed by the introduction of the butylamino group. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position on the benzene ring. The subsequent step involves the reaction of the nitro compound with butylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(butylamino)-5-nitro-N-phenylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitrating agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 2-(butylamino)-5-amino-N-phenylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

2-(butylamino)-5-nitro-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It can also be used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(butylamino)-5-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butylamino group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, synthesis yields (where available), and biological activities:

Compound Name Substituent Positions Substituent Groups Synthesis Yield/Purity Biological Activity (IC50)
2-(Butylamino)-5-nitro-N-phenylbenzamide 2, 5 Butylamino, nitro N/A N/A
3-Amino-5-nitro-N-phenylbenzamide (11) 3, 5 Amino, nitro 91% purity Not reported
2-Hydroxy-5-nitro-N-phenylbenzamide 2, 5 Hydroxyl, nitro Not reported Precursor for benzoxazepines
2-(Butylamino)anthracene-1,4-dione (3a) 2 (anthraquinone) Butylamino (anthraquinone core) Not reported MCF-7: 1.1 µg/mL; Hep-G2: 1.2 µg/mL
N-(2-Nitro-5-(pyrrolidin-1-yl)phenyl)benzamide 2, 5 Nitro, pyrrolidinyl Not reported Not reported
Key Observations:

Substituent Position and Electronic Effects: The position of the nitro group (5-position in the target compound vs. 3-position in 11) significantly alters electronic distribution. Replacing the hydroxyl group in 2-hydroxy-5-nitro-N-phenylbenzamide with a butylamino group introduces steric bulk and basicity, which may improve membrane permeability in biological systems.

Biological Activity: The butylamino-substituted anthraquinone (3a) demonstrates potent cytotoxicity (IC50 ~1.1 µg/mL against MCF-7), suggesting that the butylamino group enhances bioactivity in certain scaffolds . While the target compound lacks anthraquinone conjugation, its benzamide core may still exhibit similar trends if tested.

Synthetic Challenges: highlights that bulkier substituents (e.g., 4-chlorobutanamido in 12c) can achieve high purity (92%) with optimized conditions, whereas smaller groups like acrylamido (12b) yield lower purity (67%) . This implies that the butylamino group in the target compound may require tailored coupling agents (e.g., HOBt/DCC) or extended reaction times for efficient synthesis.

Physicochemical and Functional Properties

  • Stability : Nitro groups are generally stable under physiological conditions but may be reduced to amines in vivo, altering activity.

Q & A

Q. What synthetic strategies are effective for preparing 2-(butylamino)-5-nitro-N-phenylbenzamide, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis is typically employed:

Nitration : Introduce the nitro group at the 5-position of the benzamide core under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .

Butylamino Substitution : React the intermediate with butylamine via nucleophilic substitution or coupling. A base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) enhance reactivity .

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

Q. Key Variables for Optimization :

ParameterImpact on Yield/PurityExample Conditions
TemperatureHigher temps may cause side reactions80–100°C for coupling
SolventPolar solvents (DMF, DMSO) improve solubilityDMF for amide coupling
CatalystBases (e.g., DIPEA) accelerate substitutionDIPEA in DMF

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals based on substituent effects. The nitro group deshields adjacent protons (δ 8.1–8.3 ppm), while the butylamino group shows NH resonance at δ 5.5–6.0 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 354.1452) with <2 ppm error .
  • IR Spectroscopy : Detect NO₂ stretching (~1520 cm⁻¹) and NH bending (~1650 cm⁻¹) .

Validation Tip : Compare experimental data with computational predictions (e.g., PubChem’s NMR shift tools) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from structural variability or assay conditions. Follow this workflow:

Structural Confirmation : Verify purity (>95% by HPLC) and stereochemistry (X-ray crystallography if crystalline) .

Assay Standardization :

  • Use consistent cell lines (e.g., HeLa for cytotoxicity) .
  • Control solvent effects (e.g., DMSO ≤0.1% v/v) .

SAR Analysis : Compare substituent effects. For example, replacing the nitro group with Cl may alter enzyme inhibition potency .

Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed 10× higher kinase inhibition than electron-donating analogs in a 2025 study .

Q. What computational approaches predict the hydrogen-bonding network in this compound crystals?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s rules to classify H-bond motifs (e.g., D(2) chains for NH···O interactions) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict H-bond donor/acceptor sites .
  • Crystal Packing Simulation : Software like Mercury (CCDC) models lattice energy and π-π stacking .

Validation : Compare predicted vs. experimental XRD data (e.g., C–H···O distances <3.0 Å) .

Q. How do reaction intermediates influence the scalability of this compound synthesis?

Methodological Answer: Critical intermediates include:

  • 3-Amino-5-nitrobenzamide : Monitor its stability under coupling conditions (prone to oxidation; store under N₂) .
  • Chloroacetylated Derivatives : Avoid dimerization by maintaining low temps (<0°C) during chlorination .

Q. Scale-Up Protocol :

Use flow chemistry for exothermic nitration steps.

Replace DMF with recyclable solvents (e.g., 2-MeTHF) .

Implement inline PAT (Process Analytical Technology) for real-time purity monitoring .

Q. What strategies mitigate nitro group reduction during biological assays of this compound?

Methodological Answer:

  • Stabilizing Conditions : Add antioxidants (e.g., ascorbic acid) to cell culture media .
  • Prodrug Design : Mask the nitro group as a protected amine (e.g., Boc) until intracellular activation .
  • Analytical Monitoring : Use LC-MS to detect reduction byproducts (e.g., amine derivatives) during assays .

Q. Table 1: Comparative Yields of Benzamide Derivatives

DerivativeCoupling ReagentSolventYield (%)Purity (%)
3-Amino-5-nitro-N-phenylDCC/HOBtDMF9191
Butylamino analogEDCI/HOAt2-MeTHF8595

Q. Table 2: Biological Activity vs. Substituents

SubstituentIC₅₀ (µM) for Kinase XLogP
-NO₂0.122.1
-Cl1.82.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(butylamino)-5-nitro-N-phenylbenzamide
Reactant of Route 2
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2-(butylamino)-5-nitro-N-phenylbenzamide

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